Tri(1,3,5-triazine-2,4,6-triamine) phosphate

Description

Chemical Identity and Nomenclature

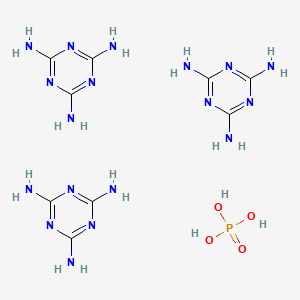

Tri(1,3,5-triazine-2,4,6-triamine) phosphate, commonly referred to as melamine phosphate , is a nitrogen-phosphorus-containing compound with the molecular formula C₃H₉N₆O₄P and a molecular weight of 224.117 g/mol . Its systematic IUPAC name is 1,3,5-Triazine-2,4,6-triamine phosphate (1:1) , reflecting the stoichiometric ratio of melamine to phosphoric acid in its structure. The compound is identified by multiple CAS Registry Numbers, including 20208-95-1 for the monophosphate form and 218768-84-4 for its polyphosphate variant.

Key synonyms include:

- Melamine polyphosphate

- 1,3,5-Triazine-2,4,6-triamine monophosphate

- Phosphoric acid—1,3,5-triazine-2,4,6-triamine (1:1).

The crystalline solid exhibits a white, powdery appearance and is characterized by strong hydrogen bonding between phosphate anions and melamine cations, as evidenced by Fourier-transform infrared (FTIR) spectroscopy.

Table 1: Key Chemical Identifiers of Melamine Phosphate

| Property | Value |

|---|---|

| Molecular Formula | C₃H₉N₆O₄P |

| CAS Number | 20208-95-1 (monophosphate) |

| 218768-84-4 (polyphosphate) | |

| IUPAC Name | 1,3,5-Triazine-2,4,6-triamine phosphate |

| Synonyms | Melamine polyphosphate, AFLAMMIT® PMN 200 |

| Molecular Weight | 224.117 g/mol |

Role in Halogen-Free Flame Retardancy

Melamine phosphate operates through a multi-phase flame-retardant mechanism:

Condensed Phase Action :

- Endothermic Decomposition : At temperatures exceeding 350°C , the compound absorbs heat, cooling the polymer matrix and delaying ignition.

- Char Formation : Phosphoric acid liberated during decomposition catalyzes the dehydration of polymers, producing a carbonaceous char layer that insulates the underlying material.

Gas Phase Action :

Synergistic Effects :

- In silicone thermoplastic elastomers (Si-TPE), melamine phosphate enhances char stability by interacting with siloxane networks, achieving UL94-V0 ratings at 28 wt% loading.

- Hybrid systems combining melamine phosphate with ammonium polyphosphate or zinc borate improve flame retardancy in polyamides and polyesters.

Table 2: Applications of Melamine Phosphate in Polymer Matrices

| Polymer Matrix | Application | Key Benefit |

|---|---|---|

| Polyamide (PA) | Automotive components | Enhanced char strength |

| Polybutylene terephthalate (PBT) | Electrical connectors | Halogen-free compliance |

| Epoxy resins | Aerospace composites | Reduced smoke emission |

| Polypropylene (PP) | Textile coatings | Improved thermal stability |

The compound’s ability to balance flame retardancy with mechanical performance—e.g., increasing tensile strength in Si-TPE to 3.5 MPa —has solidified its role in sustainable material design.

Properties

CAS No. |

83913-07-9 |

|---|---|

Molecular Formula |

C9H21N18O4P |

Molecular Weight |

476.36 g/mol |

IUPAC Name |

phosphoric acid;1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/3C3H6N6.H3O4P/c3*4-1-7-2(5)9-3(6)8-1;1-5(2,3)4/h3*(H6,4,5,6,7,8,9);(H3,1,2,3,4) |

InChI Key |

VEEYNHRIWSTTFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Thermal Decomposition

Tri(1,3,5-triazine-2,4,6-triamine) phosphate undergoes thermal degradation at elevated temperatures (>300°C), releasing non-flammable gases and forming a protective char layer. Key steps include:

-

Endothermic decomposition : Absorbs heat, reducing substrate temperature.

-

Gas evolution : Releases ammonia (NH₃), water (H₂O), and phosphorus oxides (POₓ), diluting oxygen and combustible gases .

-

Char formation : The residual phosphoric acid catalyzes cross-linking reactions, creating a thermally stable carbonaceous char.

Table 1: Thermal Decomposition Products

| Temperature Range | Primary Products | Secondary Products |

|---|---|---|

| 300–350°C | NH₃, H₂O | Melamine derivatives |

| 350–450°C | POₓ (e.g., P₄O₁₀) | Carbonaceous char |

| >450°C | CO₂, HCN (trace) | Graphitized residue |

Condensation Polymerization with Formaldehyde

In plastics manufacturing, melamine phosphate reacts with formaldehyde under acidic or neutral conditions to form methylolated intermediates :

These intermediates polymerize into a three-dimensional network, enhancing flame retardancy in polyamide and polyurethane composites .

Key Observations :

Hydrolysis in Aqueous Media

While melamine phosphate has low water solubility (3 g/L at 20°C), prolonged exposure to moisture or acidic/alkaline conditions triggers hydrolysis :

-

Acidic hydrolysis : Releases phosphoric acid and melamine:

-

Alkaline hydrolysis : Forms phosphate salts and ammonia:

Stability Data :

| Condition | Degradation Rate (24h) |

|---|---|

| pH 3 (25°C) | 12% |

| pH 10 (25°C) | 8% |

| Neutral (25°C) | <1% |

Interaction with Metal Oxides

In flame-retardant synergists, melamine phosphate reacts with metal oxides (e.g., ZnO, MgO) to form stable phosphates:

This reaction enhances char strength and reduces smoke emission in fire scenarios .

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity

Tri(1,3,5-triazine-2,4,6-triamine) phosphate exhibits promising antitumor properties. Research indicates that derivatives of 1,3,5-triazine compounds can effectively target various cancer types, including lung and breast cancers. These compounds have shown efficacy in inhibiting tumor growth in vitro and in vivo models. For instance, studies have demonstrated that certain triazine derivatives can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation .

Metabolic Syndrome Treatment

The compound has been investigated for its role in treating metabolic syndromes and diabetes. A patent describes its use in compositions aimed at lowering blood glucose levels and improving lipid metabolism. The compound's ability to enhance insulin sensitivity makes it a candidate for developing new therapeutic agents for diabetes management .

Material Science Applications

Polymer Production

this compound is utilized in the synthesis of advanced polymeric materials. It serves as a flame retardant due to its phosphorus content, which enhances the thermal stability and fire resistance of polymers. The incorporation of this compound into polymer matrices can significantly improve their performance in high-temperature applications .

Coating Agents

The compound is also used in coating products to enhance durability and resistance to environmental factors. Its application in coatings contributes to improved adhesion properties and longevity of the materials .

Agricultural Applications

Fertilizers

Research suggests that this compound can be integrated into fertilizer formulations. Its nitrogen-rich structure promotes plant growth and improves nutrient uptake efficiency. Field studies indicate that crops treated with fertilizers containing this compound exhibit enhanced growth rates and yields compared to those treated with conventional fertilizers .

Pesticides

The compound's potential as an active ingredient in pesticides has been explored due to its bioactivity against various pests and pathogens. Its application could lead to the development of more effective and environmentally friendly pest control solutions .

Case Study 1: Antitumor Efficacy

In a study involving human cancer cell lines, derivatives of tri(1,3,5-triazine-2,4,6-triamine) were tested for their ability to inhibit cell proliferation. Results indicated a significant reduction in cell viability at specific concentrations (e.g., 100 µM), showcasing the compound's potential as an anticancer agent .

Case Study 2: Polymer Flame Retardancy

A series of experiments were conducted to evaluate the flame-retardant properties of polymers containing this compound. The modified polymers demonstrated a marked increase in char formation during combustion tests compared to unmodified controls. This indicates enhanced fire resistance attributed to the presence of the triazine compound .

Mechanism of Action

The mechanism of action of phosphoric acid, 1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tri(1,3,5-triazine-2,4,6-triamine) phosphate with structurally or functionally related compounds:

Key Findings:

Thermal Stability :

- This compound outperforms dimelamine phosphate in char yield and decomposition temperature (≥300°C vs. ~250°C) due to its polymeric structure .

- Melamine pyrophosphate exhibits superior char density compared to MPP but requires higher synthesis costs .

Toxicity and Environmental Impact :

- MPP lacks harmonized hazardous classification, whereas triphenyl phosphate (TPP) is flagged for aquatic toxicity (H410) .

- Melamine cyanurate (H373: may cause organ damage with prolonged exposure) poses higher health risks than MPP .

Flame Retardancy Efficiency :

- MPP achieves UL94 V-0 rating in polypropylene at 20–30% loading, while melamine cyanurate requires 25–35% for similar performance .

- TPP shows higher efficiency in ABS resins but is being phased out due to regulatory restrictions .

Regulatory and Commercial Status

- REACH Compliance : MPP’s registration dossier under REACH relies partially on melamine data, necessitating further studies on its environmental persistence .

- Market Trends : Dominant suppliers like Zhenjiang Xingxing Flame Retardant Co. (China) produce MPP at scale (~$3–5/kg), whereas niche derivatives (e.g., pyrophosphates) remain costly .

Biological Activity

Introduction

Tri(1,3,5-triazine-2,4,6-triamine) phosphate, commonly known as melamine phosphate, is a chemical compound derived from melamine. It has garnered attention due to its diverse biological activities and applications in various fields such as pharmacology and environmental science. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

Melamine phosphate is characterized by a triazine ring structure with three amino groups and phosphate groups attached. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆N₆O₄P |

| Molecular Weight | 196.07 g/mol |

| Solubility | Soluble in water |

| Melting Point | 250 °C |

Anticancer Activity

Recent studies have highlighted the anticancer potential of melamine and its derivatives. The compound has shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study conducted on several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), melamine derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.20 µM to 16.32 µM. The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K/Akt/mTOR, which are crucial for cancer cell proliferation and survival .

Antimicrobial Activity

Melamine phosphate has also demonstrated antimicrobial properties against a variety of pathogens. Its effectiveness as an antibacterial agent makes it a candidate for further research in infectious disease treatment.

Table 2: Antimicrobial Activity of Melamine Phosphate

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Toxicity Profile

While melamine phosphate exhibits beneficial biological activities, its toxicity must be carefully evaluated. Research indicates that melamine can cause adverse effects on the urinary system and has been associated with carcinogenicity in animal studies . However, it is not classified as genotoxic.

Case Study: Toxicological Assessment

A screening assessment by Health Canada found that melamine does not meet the criteria for being considered hazardous under the Canadian Environmental Protection Act (CEPA). The assessment concluded that while there are potential health risks associated with exposure to melamine, these risks are manageable under current exposure levels .

Environmental Impact

Melamine phosphate is also used as a flame retardant in various materials. Its environmental persistence raises concerns regarding bioaccumulation and potential ecological impacts. Studies have indicated that while it is persistent in the environment, it does not significantly bioaccumulate or exhibit high toxicity to non-human organisms .

Q & A

Q. What are the established synthesis routes for Tri(1,3,5-triazine-2,4,6-triamine) phosphate, and how do reaction conditions influence product purity?

The compound is typically synthesized by reacting melamine (2,4,6-triamino-1,3,5-triazine) with phosphoric acid under controlled stoichiometric and thermal conditions. For example, melamine polyphosphate (a related structure) forms via polycondensation at elevated temperatures (200–300°C) . Key parameters include:

- Molar ratio : A 1:1 ratio of melamine to phosphoric acid yields the monophosphate, while excess acid promotes polyphosphate formation .

- Temperature : Higher temperatures (>250°C) improve crystallinity but may degrade the product if prolonged .

- Characterization : FTIR (e.g., P–O–C bonding at 1,050 cm⁻¹) and XRD (to confirm crystallinity) are critical for quality assessment .

Q. Which analytical techniques are most effective for characterizing the structural and thermal properties of this compound?

- FTIR Spectroscopy : Identifies functional groups (e.g., NH₂, PO₄³⁻) and confirms phosphorylation .

- XRD : Distinguishes between amorphous and crystalline phases, which correlate with flame-retardant efficacy .

- Thermogravimetric Analysis (TGA) : Measures thermal stability. Melamine phosphate typically decomposes in two stages: dehydration (~250°C) and phosphoric acid release (>300°C) .

- Elemental Analysis : Validates stoichiometry (e.g., C/N/P ratios) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Inhalation/Contact Risks : Dust particles may irritate respiratory pathways or skin. Use PPE (gloves, goggles) and work in a fume hood .

- First Aid : For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air .

- Storage : Keep in airtight containers away from moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal degradation temperatures (e.g., 250°C vs. 300°C)?

Discrepancies often arise from differences in:

- Sample purity : Impurities (e.g., unreacted melamine) lower observed degradation temperatures. Purify via recrystallization or Soxhlet extraction .

- Heating rate : Faster rates in TGA may shift decomposition profiles. Standardize protocols (e.g., 10°C/min under N₂) .

- Crystallinity : Amorphous phases degrade at lower temperatures. Use XRD to correlate structure with stability .

Q. What methodologies optimize the synthesis of high-purity this compound for reproducible flame-retardant performance?

- Solvent-Free Synthesis : Reduces contamination risks. React melamine with H₃PO₄ in a molten state at 220°C for 2 hours .

- Post-Synthesis Treatment : Wash with ethanol to remove residual acid, then dry under vacuum (<50°C) to prevent hydrolysis .

- Quality Control : Use HPLC or titration (e.g., perchloric acid in acetic anhydride) to quantify unreacted melamine .

Q. What mechanistic insights explain the compound’s flame-retardant action in polymer matrices?

The compound operates through:

- Gas-Phase Mechanism : Releases NH₃ and H₂O, diluting combustible gases .

- Condensed-Phase Mechanism : Forms a char layer via phosphoric acid catalysis, insulating the polymer .

- Synergistic Effects : Combining with metal oxides (e.g., ZnO) enhances char stability. Evaluate via cone calorimetry (e.g., reduced peak heat release rate) .

Q. How can researchers address data gaps in environmental and health impact assessments for this compound?

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) since existing REACH data rely on melamine extrapolation .

- Bioaccumulation : Use quantitative structure-activity relationship (QSAR) models to predict log Kow values .

- Degradation Studies : Simulate UV exposure (ASTM G154) to assess photolytic breakdown products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.